molecular formula C18H19NO3 B2496882 (2E)-N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-3-(furan-2-yl)-N-methylprop-2-enamide CAS No. 2035017-80-0

(2E)-N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-3-(furan-2-yl)-N-methylprop-2-enamide

Cat. No.: B2496882
CAS No.: 2035017-80-0
M. Wt: 297.354
InChI Key: QSTOEBODBNNSCQ-CMDGGOBGSA-N
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Description

The compound (2E)-N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-3-(furan-2-yl)-N-methylprop-2-enamide is a synthetic enamide featuring a 3,4-dihydro-1H-2-benzopyran scaffold, a furan substituent, and a methylated amide group. Its structural complexity arises from the α,β-unsaturated carbonyl system (prop-2-enamide) and the fused bicyclic benzopyran moiety.

Properties

IUPAC Name

(E)-N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-3-(furan-2-yl)-N-methylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-19(18(20)9-8-16-7-4-10-21-16)12-17-11-14-5-2-3-6-15(14)13-22-17/h2-10,17H,11-13H2,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTOEBODBNNSCQ-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CC2=CC=CC=C2CO1)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1CC2=CC=CC=C2CO1)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-3-(furan-2-yl)-N-methylprop-2-enamide is a synthetic derivative of benzopyran and furan, notable for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H17NO3\text{C}_{15}\text{H}_{17}\text{N}\text{O}_3

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, highlighting its potential as an antioxidant , anti-inflammatory , and antiplatelet agent.

Antioxidant Activity

Research indicates that derivatives of benzopyran exhibit significant antioxidant properties. A study comparing various benzopyran derivatives found that certain modifications enhance their ability to scavenge free radicals. For instance, compounds with hydroxyl substitutions showed improved antioxidant activity compared to their unsubstituted analogs .

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential mechanism where the compound modulates immune responses, which could be beneficial in treating inflammatory diseases .

Antiplatelet Activity

The antiplatelet effects of this compound were evaluated in a study where it was found to inhibit platelet aggregation induced by various agonists, including collagen and thrombin. The IC50 values indicated that it is more potent than traditional antiplatelet drugs like aspirin, making it a candidate for further investigation in cardiovascular therapies .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Reactive Oxygen Species (ROS) : By scavenging free radicals, the compound reduces oxidative stress in cells.
  • Modulation of Enzyme Activity : It may inhibit cyclooxygenase enzymes involved in the inflammatory response.
  • Interaction with Platelet Activation Pathways : The compound appears to interfere with signaling pathways that lead to platelet activation, thereby reducing thrombus formation.

Case Studies and Research Findings

StudyFindingsReference
Antioxidant EvaluationDemonstrated IC50 values lower than ascorbic acid for certain derivatives
Anti-inflammatory EffectsReduced TNF-alpha and IL-6 levels in macrophages
Antiplatelet ActivityInhibited aggregation with IC50 values indicating higher potency than aspirin

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on compounds sharing key functional groups or synthetic strategies with the target molecule, as derived from available evidence.

Core Scaffold Comparison

(a) 3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one (7a)
  • Structure : Contains an α,β-unsaturated ketone (benzoylallyl group) and a pyran-2-one ring.
  • Synthesis : Prepared via Michael addition or nucleophilic attack on the α,β-unsaturated system .
  • Key Data: Melting Point: Not explicitly reported for 7a, but derivatives (e.g., 14d, 14e) exhibit melting points of 171–175°C . Reactivity: Reacts with amines (e.g., ethanolamine, 2-aminopyridine) to form adducts via conjugate addition .
(b) Target Enamide
  • Structural Differences: Replaces the pyran-2-one ring with a 3,4-dihydro-1H-2-benzopyran system and substitutes the benzoyl group with a furan-2-yl moiety.
  • Hypothesized Reactivity : Likely undergoes similar conjugate additions at the α,β-unsaturated carbonyl site but with altered regioselectivity due to steric and electronic effects from the benzopyran and furan groups.

Functional Group Analysis

(a) Amide vs. Ester/Ketone Derivatives
  • 3-(2-Benzoyl-3-ethoxypropyl)-4-hydroxy-6-methylpyran-2-one (14f) :
    • Contains an ethoxypropyl side chain introduced via ethoxide nucleophilic addition to 7a.
    • Yield : 50% (100 mg) after column chromatography .
    • Melting Point : 94°C .
  • Target Enamide :
    • The N-methylamide group enhances stability against hydrolysis compared to esters (e.g., 14f) and may improve bioavailability due to increased lipophilicity.
(b) Sulfur-Containing Analog
  • 3-(2-Benzoyl-3-benzylmercaptopropyl)-4-hydroxy-6-methylpyran-2-one (14g) :
    • Synthesized via thiol-Michael addition of benzyl mercaptan to 7a.
    • Yield : ~70% (275 mg) after crystallization .
    • Melting Point : 84–86°C .

Spectroscopic and Physical Properties

Compound Key Spectral Features (NMR, IR) Melting Point (°C) Yield (%)
7a Derivatives (14d, 14e) 1H NMR: δ 6.8–7.5 (aromatic protons); IR: 1700–1720 cm⁻¹ (C=O) 171–175 45–81
14f 13C NMR: δ 60–70 (ethoxy carbons); IR: 1680 cm⁻¹ (ester C=O) 94 50
14g 1H NMR: δ 4.2 (benzyl CH₂); MS: m/z 452 (M⁺) 84–86 70
Target Enamide Anticipated Data: 1H NMR: δ 5.5–6.5 (enamide protons); IR: ~1650 cm⁻¹ (amide C=O) N/A N/A

Research Implications and Gaps

  • Bioactivity : Pyran-2-one derivatives (e.g., 7a analogs) show antimicrobial and anti-inflammatory activity . The target enamide’s furan and benzopyran groups may confer unique pharmacological profiles.
  • Limitations : Direct data on the target compound’s synthesis, stability, or bioactivity are absent in the provided evidence. Further studies should prioritize X-ray crystallography (using SHELX ) and in vitro assays.

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